molecular formula C20H28O2 B022099 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid CAS No. 68070-35-9

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Cat. No. B022099
CAS RN: 68070-35-9
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its isomers has been extensively studied. Notably, the photoisomerization of its aromatic analogue led to the identification of mono-cis, di-cis, and tri-cis isomers through HPLC and confirmed by NMR spectroscopy, establishing a foundation for understanding its structural complexity (Englert, Weber, & Klaus, 1978). Moreover, Wittig condensation has been employed to synthesize its major metabolites, further illustrating the chemical versatility and synthetic accessibility of this compound and its derivatives (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been elucidated using various spectroscopic techniques. NMR spectroscopy played a crucial role in identifying the structure of its cis isomers, contributing to a deeper understanding of its molecular geometry and electron distribution (Englert, Weber, & Klaus, 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactive nature and potential for diverse chemical transformations. For instance, the cyclization of homogeranic acid, a related compound, in the presence of stannic chloride revealed a concerted mechanism, offering insights into the reactivity of such complex structures (Saito, Matsushita, Tsujino, Kisaki, Kato, & Noguchi, 1978).

Scientific Research Applications

  • Cancer Chemoprevention and Treatment

    It is being studied for its potential as a cancer chemopreventive agent against epithelial cancer. Studies have highlighted its efficacy in inhibiting the growth of hormone-insensitive/drug-resistant breast cancer cell lines and prostate cancer cell lines, as well as in the prevention of chemically induced epithelial tumors (Dawson et al., 1980); (Gediya et al., 2008); (Bollag, 1975).

  • Study of Metabolites

    Research includes studying the metabolites of retinoic acid and its isomers, contributing to the understanding of its biochemical and physiological effects (Aig et al., 1987); (Hänni et al., 1976).

  • Dermatological Applications

    It is used in the form of isotretinoin, an orally active derivative, for treating severe refractory nodulocystic acne. This application involves reducing sebaceous gland size and sebum production (Khalil et al., 2022).

  • Chemical Synthesis and Characterization

    Studies have been conducted on the photochemical rearrangement of related compounds and the synthesis of derivatives that may have antipsoriatic activity or other medicinal properties (Knott & Mellor, 1972); (Berset & Krebs, 1991).

  • Structural and Molecular Studies

    Research includes elucidating the crystallographic structure of related molecules and investigating their photochemical and electrochemical behaviors (Malpezzi et al., 1997); (Chen & Dryhurst, 1983).

properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Reactant of Route 2
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Reactant of Route 3
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Reactant of Route 4
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Reactant of Route 5
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Citations

For This Compound
24
Citations
NY Khalil, IA Darwish, AA Al-Qahtani - Profiles of Drug Substances …, 2020 - Elsevier
Isotretinoin is chemically named as: (2Z, 4E, 6E, 8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic acid. It is an orally active retinoic acid derivative for the …
Number of citations: 15 www.sciencedirect.com
A Valla, B Valla, R Le Guillou, D Cartier… - Helvetica chimica …, 2007 - Wiley Online Library
Since the C 15 β‐end‐group aldehyde 10 ((β‐ionylidene)acetaldehyde), an excellent intermediate in the syntheses of retinoids, can be synthesized in many ways from β‐ionone, and …
Number of citations: 32 onlinelibrary.wiley.com
S Varghese, J John, T Ravi - JPC-Journal of Planar …, 2014 - akjournals.com
A new, simple, and rapid normal-phase high-performance thin-layer chromatography method was developed for the simultaneous separation of retinoic acid isomers (tretinoin and …
Number of citations: 3 akjournals.com
B Das, N Sarkar, A Bishayee, D Sinha - Seminars in Cancer Biology, 2019 - Elsevier
Epithelial to mesenchymal transition (EMT) is a biological phenomenon that plays a primordial role for initiation of metastasis. It renders cancer cells with increased self-renewal and …
Number of citations: 20 www.sciencedirect.com
I Samara, AN Moulas, G Karanasiou… - Hellenic Journal of …, 2023 - Elsevier
Restenosis and stent thrombosis, although they have been substantially declined during the last decades, still constitute the two major causes of stent failure. These complications are …
Number of citations: 3 www.sciencedirect.com
A Ascenso, H Ribeiro, HC Marques… - Mini Reviews in …, 2014 - ingentaconnect.com
Background & Scope of the review: This review focuses on the UV radiation effects on skin, emphasizing the photoaging process, and the photoprotection conferred by tretinoin (all-…
Number of citations: 31 www.ingentaconnect.com
A Dorababu, M Maraswami - Molecules, 2023 - mdpi.com
A condition of scarring of lung tissue due to a wide range of causes (such as environmental pollution, cigarette smoking (CS), lung diseases, some medications, etc.) has been reported …
Number of citations: 7 www.mdpi.com
A Ascenso, H Ribeiro, HC Marques, H Oliveira… - … FOR PREVENTION OR …, 2012 - Citeseer
Background: The search for new anti-skin cancer drugs is particularly focused on natural compounds. Tretinoin (acid form of vitamin A) is involved in the control of cell differentiation and …
Number of citations: 5 citeseerx.ist.psu.edu
M Nordberg, JH Duffus, DM Templeton - Pure and Applied Chemistry, 2010 - degruyter.com
The objective of the “Explanatory Dictionary of Key Terms in Toxicology” is to give full explanations of the meaning and usage of toxicological terms chosen for their importance and …
Number of citations: 21 www.degruyter.com
JH Duffus, M Schwenk, DM Templeton - Pure and Applied Chemistry, 2016 - degruyter.com
The primary objective of this glossary is to give clear definitions for those who contribute to studies relevant to these disciplines, or who must interpret them, but are not themselves …
Number of citations: 4 www.degruyter.com

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